Canellal
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Overview
Description
Canellal is a natural compound found in cinnamon bark and leaf oils. It is a pale yellow liquid with a sweet, spicy aroma. Canellal has been the subject of scientific research due to its potential therapeutic properties. In
Scientific Research Applications
Ethnobotanical and Biological Properties
Aniba canelilla, known as Canellal, has been studied for its diverse ethnobotanical uses and biological properties. It is used in traditional medicine for treating various diseases, including digestive, respiratory, inflammatory, and central nervous system disorders. The essential oil of A. canelilla, consisting of compounds like 1-nitro-2-phenylethane, metyleugenol, eugenol, and safrol, is a natural antioxidant and shows potential for use in cosmetics, perfumery, and pharmaceutical products. Research indicates antioxidant, antinociceptive, anti-inflammatory, cardio-modulating, hypotensive, hypnotic, anxiolytic, anticholinesterase, and antibiotic properties, making it potentially beneficial for aging-related diseases such as cardiovascular, chronic inflammatory, neurological, and degenerative diseases (Souza-Junior et al., 2020).
Phytochemical Aspects and Biological Activities
The Canellaceae family, to which Canellal belongs, has been used for treating muscular pains, infections, stomatitis, and other ailments. Essential oils from species like Canella winterana and Cinnamosma madagascariensis contain compounds such as 1,8-cineol, linalool, and limonene. These oils exhibit antibiotic, antifungal, insecticidal, larvicidal, trypanocidal, cytotoxic, immunomodulatory, anti-inflammatory, and anticonvulsant activities. This underscores the potential for new research and development in pharmaceutical applications (Oliveira et al., 2019).
Antinociceptive Activity
The main component of Aniba canelilla essential oil, 1-nitro-2-phenylethane, demonstrates significant antinociceptive effects, suggesting potential analgesic properties. This compound reduces abdominal writhes and decreases the second phase of the algic stimulus in the formalin test, indicating its potential use in pain management (de Lima et al., 2009).
properties
CAS RN |
66550-09-2 |
---|---|
Product Name |
Canellal |
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1 |
InChI Key |
LDAIOVKPAKFZHM-FBUXBERBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@]2(C=O)O)C=O)C |
SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
Canonical SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
synonyms |
(1alpha,4aalpha,6beta,8abeta)-(+-)-isomer of muzigadial canellal muzigadial |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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